molecular formula C21H30N2O B13873172 (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

Cat. No.: B13873172
M. Wt: 326.5 g/mol
InChI Key: CSYLJZHMSJSCKJ-UHFFFAOYSA-N
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Description

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is a complex organic compound characterized by the presence of a cyclobutyl-piperazine ring and a cyclohexyl-phenyl group attached to a methanone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone typically involves the reaction of cyclobutyl-piperazine with a cyclohexyl-phenyl derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclobutylpiperazin-1-yl)-(4-hydroxymethyl-phenyl)methanone
  • (4-Cyclobutylpiperazin-1-yl)-(4-propyl-phenyl)methanone
  • (4-Cyclobutylpiperazin-1-yl)-(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

Uniqueness

(4-Cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl-piperazine ring and cyclohexyl-phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-(4-cyclohexylphenyl)methanone

InChI

InChI=1S/C21H30N2O/c24-21(23-15-13-22(14-16-23)20-7-4-8-20)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h9-12,17,20H,1-8,13-16H2

InChI Key

CSYLJZHMSJSCKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4CCC4

Origin of Product

United States

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